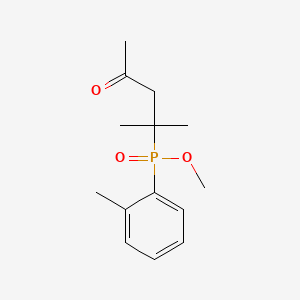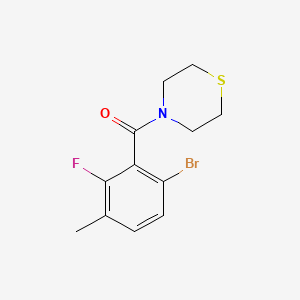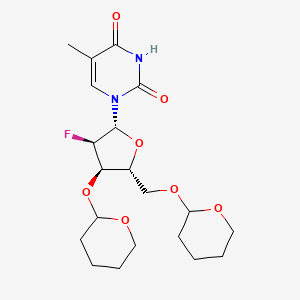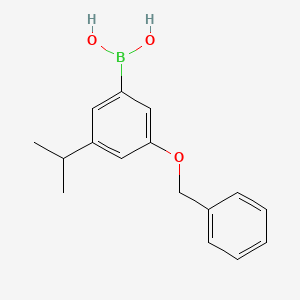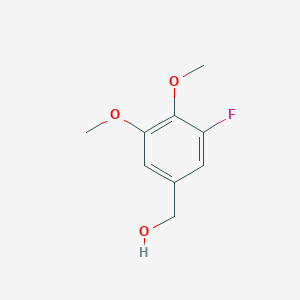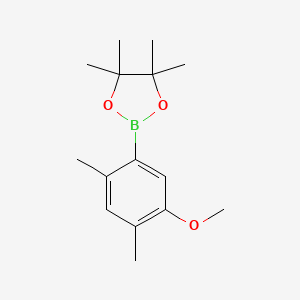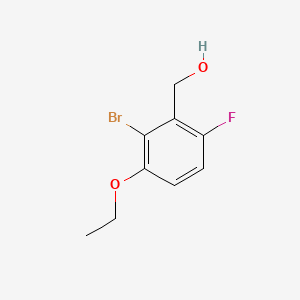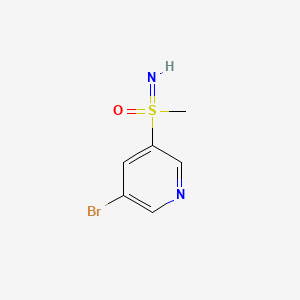
6-Bromoquinolin-8-OL hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Bromoquinolin-8-OL hydrobromide is a chemical compound with the molecular formula C9H6BrNO. It is a derivative of quinoline, a heterocyclic aromatic organic compound. The presence of a bromine atom at the 6th position and a hydroxyl group at the 8th position on the quinoline ring structure gives this compound its unique properties. This compound is often used in various chemical and pharmaceutical research applications due to its interesting chemical reactivity and biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromoquinolin-8-OL hydrobromide typically involves the bromination of quinolin-8-OL. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in a solvent such as chloroform. The reaction is carried out under reflux conditions to ensure complete bromination. After the reaction, the product is purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes using similar reagents and conditions as described above. The reaction is typically conducted in large reactors with precise control over temperature and reaction time to ensure high yield and purity. The product is then isolated and purified using industrial-scale separation techniques such as distillation or crystallization.
化学反応の分析
Types of Reactions
6-Bromoquinolin-8-OL hydrobromide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The hydroxyl group can be oxidized to form quinolin-8-one derivatives.
Reduction Reactions: The compound can be reduced to form different quinoline derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Major Products Formed
Substitution: Formation of various substituted quinoline derivatives.
Oxidation: Formation of quinolin-8-one derivatives.
Reduction: Formation of reduced quinoline derivatives.
科学的研究の応用
6-Bromoquinolin-8-OL hydrobromide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its biological activity.
Industry: Used in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 6-Bromoquinolin-8-OL hydrobromide involves its interaction with various molecular targets and pathways. The bromine atom and hydroxyl group on the quinoline ring allow the compound to interact with biological molecules through hydrogen bonding, van der Waals forces, and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
類似化合物との比較
Similar Compounds
Quinolin-8-OL: Lacks the bromine atom at the 6th position, resulting in different chemical reactivity and biological activity.
6-Chloroquinolin-8-OL: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
8-Hydroxyquinoline: Lacks the bromine atom, widely used in various applications due to its strong chelating properties.
Uniqueness
6-Bromoquinolin-8-OL hydrobromide is unique due to the presence of both the bromine atom and hydroxyl group on the quinoline ring. This combination imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications.
特性
分子式 |
C9H7Br2NO |
|---|---|
分子量 |
304.97 g/mol |
IUPAC名 |
6-bromoquinolin-8-ol;hydrobromide |
InChI |
InChI=1S/C9H6BrNO.BrH/c10-7-4-6-2-1-3-11-9(6)8(12)5-7;/h1-5,12H;1H |
InChIキー |
MCAGVCGVFFGVJQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=CC(=CC(=C2N=C1)O)Br.Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1H-4,9a-Ethanocyclohepta[c]pyran, 2,4-pentadienoic acid deriv.; (-)-Deacetylpseudolaric acid A](/img/structure/B14022346.png)

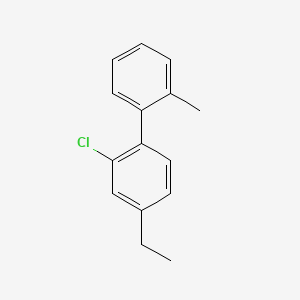


![1-[Bis(4-bromophenyl)methylideneamino]-2-methyl-guanidine](/img/structure/B14022372.png)
